ginkgolide-B
Overview
Description
Ginkgolide-B is a diterpenoid trilactone isolated from the Ginkgo biloba tree. It is known for its complex structure, which includes six five-membered rings, a spiro[4,4]-nonane carbocyclic ring, a tetrahydrofuran ring, and a tert-butyl group . This compound is one of the most studied ginkgolides due to its potent biological activities, particularly as a platelet-activating factor receptor antagonist .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ginkgolide-B is challenging due to its intricate structure. Several synthetic routes have been developed, but they often involve multiple steps and low yields. One common approach involves the use of geranylgeranyl pyrophosphate as a starting material, which undergoes a series of cyclizations and functional group modifications to form the this compound structure .
Industrial Production Methods: Industrial production of this compound typically involves extraction from the leaves and root bark of the Ginkgo biloba tree. The extraction process includes methanolic extraction followed by liquid-liquid partitioning, column chromatography, and repeated crystallizations to isolate pure this compound .
Chemical Reactions Analysis
Types of Reactions: Ginkgolide-B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the lactone rings.
Substitution: Substitution reactions, such as etherification and esterification, are common for modifying hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as acetic anhydride for esterification and benzyl chloride for etherification.
Major Products: The major products formed from these reactions include various this compound derivatives with modified biological activities .
Scientific Research Applications
Ginkgolide-B has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex natural product synthesis.
Biology: Investigated for its role in modulating platelet-activating factor receptors.
Industry: Used in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
Ginkgolide-B exerts its effects primarily by acting as a selective antagonist of glycine receptors. It inhibits the binding of glycine to its receptor, thereby modulating neurological functions. Additionally, this compound inhibits the platelet-activating factor receptor, reducing platelet aggregation and inflammation .
Comparison with Similar Compounds
Ginkgolide-A: Similar structure but differs in the number and position of hydroxyl groups.
Ginkgolide-C: Contains additional hydroxyl groups compared to ginkgolide-B.
Ginkgolide-J and Ginkgolide-M: Differ in the hydroxylation pattern.
Uniqueness: this compound is unique due to its potent activity as a platelet-activating factor receptor antagonist and its specific structural features, such as the spiro[4,4]-nonane ring and the tert-butyl group .
Properties
IUPAC Name |
(1R,3R,6R,7S,8S,10R,11R,12R,13S,16S,17R)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O10/c1-6-12(23)28-11-9(21)18-8-5-7(16(2,3)4)17(18)10(22)13(24)29-15(17)30-20(18,14(25)27-8)19(6,11)26/h6-11,15,21-22,26H,5H2,1-4H3/t6-,7+,8-,9+,10+,11+,15+,17+,18+,19-,20-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOJOAFXDQDRGF-MMQTXUMRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5)C(C)(C)C)C(C(=O)OC6O4)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)O[C@@H]2[C@]1([C@@]34C(=O)O[C@H]5[C@]3([C@H]2O)[C@@]6([C@@H](C5)C(C)(C)C)[C@H](C(=O)O[C@H]6O4)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15291-77-7 | |
Record name | 9H-1,7a-(Epoxymethano)-1H,6aH-cyclopenta[c]furo[2,3-b]furo[3',2':3,4]cyclopenta[1,2-d]furan-5,9,12(4H)-trione, 3-(1,1-dimethylethyl)hexahydro-4,7b,11-trihydroxy-8-methyl-, (1R,3S,3aS,4R,6aR,7aR,7bR,8S,10aS,11R,11aR) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.486 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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